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Abstract
This technical guide provides a comprehensive crystallographic analysis of 2-Bromo-4-
nitroaniline (C₆H₅BrN₂O₂), a key intermediate in the synthesis of various pharmacologically

active compounds, including sulfonamides and benzothiazines.[1] A detailed examination of its

single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a

network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional

arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions

in a biological context, thereby offering a foundational dataset for rational drug design and

development. This document outlines the synthesis and crystallization protocols, presents a

detailed analysis of the crystal structure, and discusses the significant non-covalent

interactions that dictate its solid-state packing.

Introduction: The Significance of Structural Insight
In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule

is intrinsically linked to its function. For precursor molecules like 2-Bromo-4-nitroaniline, a

thorough understanding of their crystal structure provides invaluable insights. It elucidates the

molecule's conformational preferences, the nature of its intermolecular interactions, and its

overall solid-state stability. Such information is paramount for the development of robust

synthetic routes and for the design of novel derivatives with tailored pharmacological profiles.

The title compound is a structural isomer of other halogenated nitroanilines, and a comparative
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analysis of their crystal structures can reveal subtle yet significant trends in their chemical and

physical properties.[1]

Experimental Methodology: From Synthesis to
Single Crystal
The successful elucidation of a crystal structure begins with the synthesis of high-purity

material and the subsequent growth of diffraction-quality single crystals. The protocols

described herein are self-validating, ensuring reproducibility and the integrity of the final

structural model.

Synthesis of 2-Bromo-4-nitroaniline
The synthesis of 2-Bromo-4-nitroaniline was achieved following a well-established oxidative

bromination protocol.[1] This method provides a reliable and efficient route to the desired

product.

Protocol:

To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and

ammonium bromide (4.5 g, 0.0479 mol).

Stir the mixture to ensure homogeneity.

Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.

Continue stirring at room temperature for a period of 3 hours.

Collect the resulting precipitate by filtration.

Wash the precipitate thoroughly with water to remove any residual acids and salts.

Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure

2-Bromo-4-nitroaniline.[1]

Single-Crystal Growth
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The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires

careful optimization.

Protocol:

Prepare a saturated solution of the purified 2-Bromo-4-nitroaniline in a

dichloromethane/methanol solvent system.

Loosely cover the container to allow for slow evaporation of the solvent at ambient

temperature.

Monitor the solution over several days for the formation of well-defined, yellow, needle-like

crystals.

Carefully select a crystal of appropriate size (e.g., 0.26 × 0.12 × 0.10 mm) for mounting on

the diffractometer.[1]

Below is a conceptual workflow of the experimental process from synthesis to data analysis.
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Caption: Experimental workflow from synthesis to structural analysis.
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Results and Discussion: Unveiling the Crystal
Structure
The crystal structure of 2-Bromo-4-nitroaniline was determined by single-crystal X-ray

diffraction, providing a detailed three-dimensional model of the molecule and its packing in the

solid state.

Crystallographic Data and Structure Refinement
The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the

unit cell.[1][2][3] The key crystallographic data and refinement parameters are summarized in

Table 1.
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Parameter Value

Empirical Formula C₆H₅BrN₂O₂

Formula Weight 217.03

Crystal System Orthorhombic

Space Group Pna2₁

Unit Cell Dimensions

a 11.098 (3) Å

b 16.763 (4) Å

c 3.9540 (9) Å

α, β, γ 90°

Volume 735.6 (3) Å³

Z 4

Data Collection

Diffractometer Bruker Kappa APEXII CCD

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 296 (2) K

Measured Reflections 4932

Independent Reflections 1542

Refinement

R[F² > 2σ(F²)] 0.039

wR(F²) 0.092

Goodness-of-fit (S) 1.00

Table 1: Crystal Data and Structure Refinement

for 2-Bromo-4-nitroaniline.[1][2][3][4]
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Molecular Geometry
The molecule is essentially planar.[1] The dihedral angle between the nitro group and the

aromatic ring is a mere 4.57 (4)°.[1][2] A significant feature of the molecular conformation is an

intramolecular N—H···Br hydrogen bond, which results in the formation of a planar five-

membered ring.[1][2][5] This ring is nearly coplanar with the aromatic ring, with a dihedral angle

of just 1.64 (6)°.[1][2][5] This intramolecular interaction contributes significantly to the planarity

and stability of the molecule's conformation.

Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Bromo-4-nitroaniline is dominated by a network of intermolecular

hydrogen bonds that link the molecules into a stable three-dimensional architecture.

Specifically, N—H···N and N—H···O hydrogen bonds are observed.[1][2] These interactions are

crucial for the stabilization of the crystal structure.[1] The hydrogen-bond geometry is detailed

in Table 2.

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

N1—H1A···N1ⁱ 0.86 2.32 3.158 (7) 167.00

N1—H1B···Br1 0.86 2.68 3.095 (5) 111.00

N1—H1B···O2ⁱⁱ 0.86 2.32 3.049 (7) 143.00

Table 2:

Hydrogen-bond

geometry (Å, °)

for 2-Bromo-4-

nitroaniline.[1]

The diagram below illustrates the key intermolecular hydrogen bonding interactions that define

the crystal packing.
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Caption: Inter- and intramolecular hydrogen bonds in 2-Bromo-4-nitroaniline.

Conclusion
The single-crystal X-ray analysis of 2-Bromo-4-nitroaniline provides a definitive structural

model, highlighting a planar conformation stabilized by a significant intramolecular N—H···Br

hydrogen bond. The crystal packing is further reinforced by a network of intermolecular N—

H···N and N—H···O hydrogen bonds. This detailed structural information serves as a critical

reference for computational modeling, understanding structure-activity relationships, and

guiding the synthesis of new chemical entities for drug discovery and development. The

provided protocols for synthesis and crystallization offer a robust foundation for further research

on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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